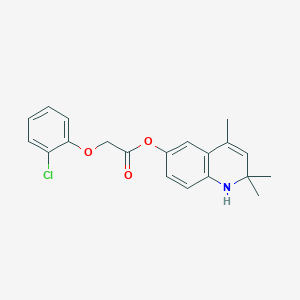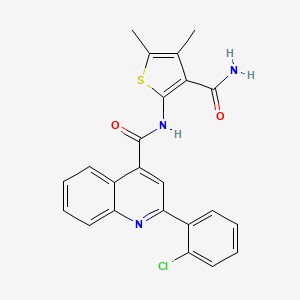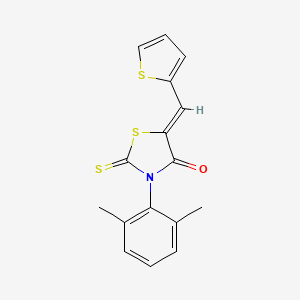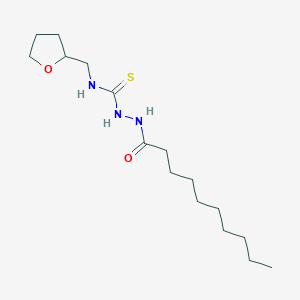
2,2,4-三甲基-1,2-二氢-6-喹啉基(2-氯苯氧基)乙酸盐
描述
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-(2-chlorophenoxy)acetate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with trimethyl groups and a chlorophenoxyacetate moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
科学研究应用
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-(2-chlorophenoxy)acetate has several scientific research applications:
准备方法
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-(2-chlorophenoxy)acetate typically involves the condensation of aniline with acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline, followed by esterification with 2-(2-chlorophenoxy)acetic acid. The reaction conditions often require the use of catalysts such as metal-modified tungstophosphoric acid supported on γ-Al2O3 . Industrial production methods may involve the use of microwave-assisted hydrothermal synthesis to enhance the efficiency and yield of the desired product .
化学反应分析
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-(2-chlorophenoxy)acetate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinoline-2,4-diones, tetrahydroquinoline derivatives, and substituted quinoline compounds .
作用机制
The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-(2-chlorophenoxy)acetate involves its interaction with various molecular targets and pathways. The compound is known to inhibit lipid peroxidation by scavenging free radicals and preventing oxidative damage to cell membranes . It also acts as a progesterone agonist or antagonist by binding to progesterone receptors and modulating their activity . Additionally, the compound’s antibacterial and antimalarial activities are attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microbial cells .
相似化合物的比较
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl 2-(2-chlorophenoxy)acetate can be compared with other similar compounds, such as:
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate: This compound has a benzoate group instead of a chlorophenoxyacetate group, which may result in different biological activities and applications.
6,6’-Ethylidene-bis(2,2,4-trimethyl-1,2-dihydroquinoline): Known for its antioxidant activity, this compound is used in rubber technologies but has a different mechanism of action compared to the chlorophenoxyacetate derivative.
2,2,4-Trimethyl-1,2-dihydroquinolin-6-ylthiophene-2-carboxylate: This compound contains a thiophene carboxylate group, which may impart unique properties and applications in materials science.
属性
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) 2-(2-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-13-11-20(2,3)22-17-9-8-14(10-15(13)17)25-19(23)12-24-18-7-5-4-6-16(18)21/h4-11,22H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUYUIRJTQVJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)COC3=CC=CC=C3Cl)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-ACETYLPHENYL)-3-({2-[(3-ACETYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B4622859.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B4622861.png)
![N-(4-{4-[(3-methylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}phenyl)acetamide](/img/structure/B4622867.png)
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4622873.png)
![3-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622880.png)
![2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4622884.png)
![2-{[4-(benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol hydrochloride](/img/structure/B4622888.png)

![2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B4622904.png)
![(6Z)-6-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE](/img/structure/B4622912.png)
![ETHYL 4-({[4-(3-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE](/img/structure/B4622919.png)

![1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4622936.png)
